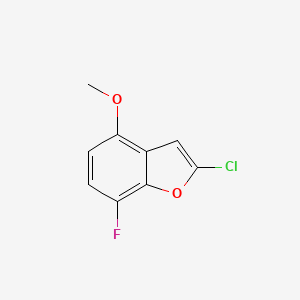

2-Chloro-7-fluoro-4-methoxybenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-fluoro-4-methoxy-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c1-12-7-3-2-6(11)9-5(7)4-8(10)13-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGUDRZCUHNPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(OC2=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 7 Fluoro 4 Methoxybenzofuran

Strategic Retrosynthesis and Initial Synthetic Disconnections for 2-Chloro-7-fluoro-4-methoxybenzofuran

A retrosynthetic analysis of 2-Chloro-7-fluoro-4-methoxybenzofuran reveals several plausible synthetic disconnections. The choice of strategy is dictated by the desired efficiency, control of regiochemistry, and the availability of starting materials. Two primary retrosynthetic pathways are considered:

Pathway A: This approach involves an initial disconnection of the C2-Chloro bond, leading to the intermediate 7-fluoro-4-methoxybenzofuran (I) . This simplifies the synthesis to the formation of a disubstituted benzofuran (B130515) core, with a subsequent regioselective chlorination step. Further disconnection of the furan (B31954) ring of intermediate (I) , specifically breaking the O1–C2 and C3–C3a bonds, leads back to a key precursor, 2-fluoro-5-methoxyphenol (II) , and a two-carbon synthon, such as an equivalent of acetylene (B1199291) or a vinyl group. This strategy places the burden on the regioselective construction of the benzofuran ring from a pre-functionalized phenol (B47542).

Pathway B: An alternative strategy involves disconnecting the furan ring via an intramolecular cyclization precursor. This disconnection across the O1–C7a bond points to an ortho-alkynylphenol intermediate, such as 1-(2-chloroethynyl)-2-fluoro-5-methoxyphenol (III) . This modern approach relies on catalytic methods, often involving transition metals like palladium or copper, to facilitate the crucial C-O bond formation. The chloro, fluoro, and methoxy (B1213986) substituents would be installed on the aromatic ring prior to the key cyclization step.

Both pathways underscore the strategic importance of securing a correctly substituted phenolic precursor, making the synthesis of compounds like 2-fluoro-5-methoxyphenol (II) a critical initial objective.

Development and Optimization of Synthetic Pathways for 2-Chloro-7-fluoro-4-methoxybenzofuran

Building on the retrosynthetic analysis, the forward synthesis requires careful selection and optimization of reactions to ensure high yields and regioselectivity.

The formation of the benzofuran ring is the cornerstone of the synthesis. Several classical and modern methods can be adapted for this purpose.

One robust approach involves the reaction of the key intermediate, 2-fluoro-5-methoxyphenol (II) , with an α-haloketone or α-haloacetal, followed by intramolecular cyclodehydration. For instance, reaction with chloroacetaldehyde (B151913) dimethyl acetal (B89532) under basic conditions would yield an intermediate ether, which upon treatment with a strong acid (like polyphosphoric acid) or a Lewis acid, would cyclize to form 7-fluoro-4-methoxybenzofuran (I) .

Alternatively, modern transition-metal-catalyzed methods offer elegant solutions. An intramolecular Sonogashira coupling followed by cyclization is a powerful strategy. This would involve synthesizing an ortho-halophenol, such as 2-fluoro-3-iodo-5-methoxyphenol , and coupling it with a protected alkyne. Subsequent deprotection and cyclization, often catalyzed by copper or palladium, would yield the benzofuran core. researchgate.net

Achieving the precise 2-chloro-7-fluoro substitution pattern requires careful tactical execution.

Fluorine Introduction: The 7-fluoro substituent is most strategically incorporated by starting with a pre-fluorinated precursor. The synthesis of 2-fluoro-5-methoxyphenol (II) can be envisioned starting from commercially available materials like 2,4-difluoronitrobenzene. A regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) can displace the fluorine at the 4-position, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group. google.com This ensures the fluorine and methoxy groups are correctly positioned from the outset.

Chlorine Introduction: The chlorine atom at the C2 position can be introduced either before or after the benzofuran ring is formed.

Post-cyclization Chlorination: This is often the more direct route. Following the synthesis of 7-fluoro-4-methoxybenzofuran (I) , a regioselective C-H chlorination at the 2-position can be achieved. The C2 proton of benzofuran is the most acidic, facilitating deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting 2-lithiobenzofuran intermediate can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to yield the final product.

Pre-cyclization Chlorination: This approach would involve using a chlorinated building block during the cyclization step. For example, in a palladium-catalyzed cyclization, an ortho-iodophenol could be coupled with a chloroalkyne, such as 1-chloro-2-(trimethylsilyl)acetylene, directly incorporating the chlorine atom during the ring-forming sequence.

As with the fluoro group, the methoxy group at the C4 position is most efficiently installed by using a precursor that already contains this functionality. The synthesis of 2-fluoro-5-methoxyphenol (II) ensures the methoxy group is in the correct position relative to the eventual furan ring. Standard methylation procedures, such as the Williamson ether synthesis using methyl iodide and a mild base like potassium carbonate on a corresponding dihydroxy-fluorobenzene precursor, are the most common methods for preparing such starting materials.

Transition-metal catalysis, particularly with palladium, offers highly efficient and modular routes to substituted benzofurans. rsc.orgnih.gov A plausible palladium-catalyzed synthesis of 2-Chloro-7-fluoro-4-methoxybenzofuran could proceed as follows:

Synthesis of Precursor: An ortho-iodophenol, 2-fluoro-3-iodo-5-methoxyphenol , is prepared.

Sonogashira Coupling: This phenol is subjected to a Sonogashira cross-coupling reaction with a suitable chloroalkyne, for example, 1-chloro-2-(trimethylsilyl)acetylene. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.

Deprotection and Cyclization: The resulting TMS-protected alkynylphenol is then deprotected using a fluoride (B91410) source (e.g., TBAF). The terminal alkyne undergoes a subsequent intramolecular cyclization onto the phenolic oxygen. This step can also be catalyzed by palladium or copper complexes, leading directly to the 2-chloro-7-fluoro-4-methoxybenzofuran core. mdpi.comresearchgate.netnih.gov

This catalytic approach allows for the convergent assembly of the molecule and can be adapted to create a library of analogues by varying the coupling partners.

Interactive Table: Hypothetical Palladium-Catalyzed Synthesis Steps

| Step | Reactants | Catalyst System | Conditions | Product |

| 1. Sonogashira Coupling | 2-fluoro-3-iodo-5-methoxyphenol, 1-chloro-2-(trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, Et₃N | Anhydrous THF, RT to 50 °C | 1-(2-chloro-2-(trimethylsilyl)ethynyl)-2-fluoro-5-methoxyphenol |

| 2. Deprotection/Cyclization | Product from Step 1 | TBAF, then PdCl₂(PPh₃)₂ | THF, then reflux in MeCN | 2-Chloro-7-fluoro-4-methoxybenzofuran |

Post-Synthetic Transformations and Derivatization of the 2-Chloro-7-fluoro-4-methoxybenzofuran Core

The 2-chloro substituent on the benzofuran ring is a versatile synthetic handle for further functionalization, enabling the creation of diverse derivatives. The chlorine atom can be readily displaced or participate in cross-coupling reactions, while the C7-fluoro group is generally more inert under these conditions, allowing for selective transformations at the C2 position. nih.gov

Key derivatization reactions include:

Suzuki-Miyaura Cross-Coupling: Reaction with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) can introduce new carbon-carbon bonds, yielding 2-aryl-7-fluoro-4-methoxybenzofurans. mdpi.com

Sonogashira Cross-Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynylbenzofuran derivatives.

Stille Cross-Coupling: Coupling with organostannanes offers another route to C-C bond formation, allowing for the introduction of alkyl, vinyl, or aryl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, anilines, or N-heterocycles can be used to synthesize 2-aminobenzofuran derivatives.

Nucleophilic Aromatic Substitution: While less common for 2-chlorobenzofurans compared to more activated systems, reaction with strong nucleophiles like alkoxides or thiolates under forcing conditions can lead to substitution products.

These transformations allow the 2-Chloro-7-fluoro-4-methoxybenzofuran core to serve as a platform for generating a wide array of more complex molecules for further investigation.

Interactive Table: Potential Derivatization Reactions at the C2-Position

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | C-C (sp²) | 2-Arylbenzofurans |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | 2-Alkynylbenzofurans |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | 2-Alkyl/Aryl/Vinylbenzofurans |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | C-N | 2-Aminobenzofurans |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (vinyl) | 2-Vinylbenzofurans |

Functional Group Interconversions at the Benzofuran Moiety

There is no available scientific literature detailing functional group interconversions specifically for 2-Chloro-7-fluoro-4-methoxybenzofuran. Research in this area would be necessary to understand the reactivity of the substituents on the benzofuran core. Potential areas of investigation would include:

Nucleophilic Aromatic Substitution: Investigating the displacement of the chloro or fluoro substituents by various nucleophiles. The relative reactivity of these halogens, influenced by the electronic effects of the methoxy group and the other halogen, would be of fundamental interest.

Modification of the Methoxy Group: Studies on the cleavage of the methyl ether to the corresponding phenol would be a primary focus. This would open up avenues for further functionalization at the 4-position.

A hypothetical data table for such future studies is presented below to illustrate the type of data that would be generated.

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Chloro-7-fluoro-4-methoxybenzofuran | NaOMe, MeOH, reflux | 2,4-Dimethoxy-7-fluorobenzofuran | Data not available |

| 2 | 2-Chloro-7-fluoro-4-methoxybenzofuran | BBr₃, CH₂Cl₂, -78 °C to rt | 2-Chloro-7-fluorobenzofuran-4-ol | Data not available |

Interactive Data Table Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental results have been reported.

Coupling Reactions for Complex 2-Chloro-7-fluoro-4-methoxybenzofuran Conjugates

The chloro substituent at the 2-position of 2-Chloro-7-fluoro-4-methoxybenzofuran suggests its potential as a substrate for various cross-coupling reactions. However, no studies have been published that demonstrate such reactivity for this specific compound. Future research would likely focus on well-established palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-vinyl-7-fluoro-4-methoxybenzofurans.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the 2-position.

Buchwald-Hartwig Amination: Reaction with amines to synthesize 2-amino-7-fluoro-4-methoxybenzofuran derivatives.

Heck Coupling: Reaction with alkenes to form 2-alkenyl-7-fluoro-4-methoxybenzofurans.

The success of these reactions would depend on the development of suitable catalytic systems that can overcome any potential steric hindrance or electronic deactivation from the substituents. A representative table of potential, yet currently unverified, coupling reactions is provided below.

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 7-Fluoro-4-methoxy-2-phenylbenzofuran | Data not available |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 7-Fluoro-4-methoxy-2-(phenylethynyl)benzofuran | Data not available |

| 3 | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | N-(7-Fluoro-4-methoxybenzofuran-2-yl)aniline | Data not available |

Interactive Data Table Note: This table represents a hypothetical experimental plan, as no data on coupling reactions of 2-Chloro-7-fluoro-4-methoxybenzofuran has been reported in the scientific literature.

Exploration of Stereoselective Syntheses of Chiral Analogs

The parent molecule, 2-Chloro-7-fluoro-4-methoxybenzofuran, is achiral. Therefore, the exploration of stereoselective syntheses would be directed towards the preparation of chiral analogs by introducing stereocenters. This could be achieved through several hypothetical strategies:

Asymmetric Dihydroxylation or Epoxidation: If a double bond were to be introduced, for example at the 2,3-position, subsequent asymmetric dihydroxylation or epoxidation could generate chiral diols or epoxides.

Enantioselective C-H Functionalization: Directing group-assisted enantioselective C-H functionalization at the C3 position could introduce a chiral substituent.

Synthesis from Chiral Precursors: Utilizing chiral starting materials to construct the benzofuran ring in an enantioselective manner.

As there is no information on the synthesis of 2-Chloro-7-fluoro-4-methoxybenzofuran itself, any discussion of the stereoselective synthesis of its analogs remains speculative. Future research would first need to establish a reliable route to the parent compound before exploring its chiral derivatization.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 7 Fluoro 4 Methoxybenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 2-Chloro-7-fluoro-4-methoxybenzofuran, the predicted ¹H and ¹³C NMR spectra provide critical insights into its precise atomic connectivity and chemical environment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons on the benzene (B151609) ring (H-5 and H-6) will exhibit chemical shifts and coupling patterns influenced by the neighboring fluorine and methoxy groups. The lone proton on the furan (B31954) ring (H-3) is anticipated to appear as a singlet, given the absence of adjacent protons. The methoxy protons will also present as a singlet, typically in the upfield region of the aromatic signals.

In the ¹³C NMR spectrum, nine distinct signals are predicted, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. For instance, the carbon atom bonded to the chlorine (C-2) is expected to be deshielded, as are the carbons attached to the fluorine (C-7) and the oxygen of the furan ring (C-7a) and methoxy group (C-4). The carbon of the methoxy group will appear at the highest field.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-7-fluoro-4-methoxybenzofuran Predicted using advanced computational algorithms.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.8 | s |

| H-5 | ~6.9 | d |

| H-6 | ~7.1 | d |

| OCH₃ | ~3.9 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-7-fluoro-4-methoxybenzofuran Predicted using advanced computational algorithms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~105 |

| C-3a | ~145 |

| C-4 | ~150 (d, JC-F) |

| C-5 | ~110 (d, JC-F) |

| C-6 | ~120 (d, JC-F) |

| C-7 | ~148 (d, JC-F) |

| C-7a | ~140 |

| OCH₃ | ~56 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Chloro-7-fluoro-4-methoxybenzofuran (C₉H₅ClFO₂), the calculated exact mass of the molecular ion [M]⁺ is 200.0013 u. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2]⁺ having an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. For 2-Chloro-7-fluoro-4-methoxybenzofuran, fragmentation is likely to initiate with the loss of a methyl radical from the methoxy group, followed by the loss of a carbonyl group. Cleavage of the C-Cl bond is also a probable fragmentation pathway.

Table 3: HRMS Data for 2-Chloro-7-fluoro-4-methoxybenzofuran

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₅³⁵ClFO₂]⁺ | 200.0013 |

| [C₉H₅³⁷ClFO₂]⁺ | 201.9984 |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy techniques offer complementary information regarding the functional groups and the electronic system of the molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of 2-Chloro-7-fluoro-4-methoxybenzofuran are expected to display characteristic vibrational modes. Key absorptions in the IR spectrum would include C-H stretching vibrations from the aromatic ring and the methoxy group, C=C stretching vibrations of the aromatic and furan rings, and C-O stretching of the ether linkages. The C-Cl and C-F stretching vibrations will also be present, typically in the fingerprint region. Raman spectroscopy will complement the IR data, particularly for the symmetric vibrations of the aromatic system.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for 2-Chloro-7-fluoro-4-methoxybenzofuran

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (OCH₃) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Stretch (ether) | 1250-1050 |

| C-F Stretch | 1200-1100 |

| C-Cl Stretch | 800-600 |

UV-Vis Spectroscopy: The UV-Vis spectrum of 2-Chloro-7-fluoro-4-methoxybenzofuran is predicted to exhibit absorption bands corresponding to π → π* electronic transitions within the benzofuran (B130515) chromophore. The substitution on the benzene ring will influence the position and intensity of these absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima for 2-Chloro-7-fluoro-4-methoxybenzofuran

| Transition | Predicted λmax (nm) |

| π → π | ~250 |

| π → π | ~290 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While no experimental crystal structure for 2-Chloro-7-fluoro-4-methoxybenzofuran is currently available in open-access crystallographic databases, analysis of closely related substituted benzofuran derivatives allows for a reliable prediction of its solid-state conformation. It is anticipated that the benzofuran ring system will be essentially planar. The substituents—chloro, fluoro, and methoxy groups—will lie in or close to this plane. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. A definitive crystal structure would provide precise bond lengths, bond angles, and details of the intermolecular forces governing the solid-state architecture.

Computational and Theoretical Chemistry of 2 Chloro 7 Fluoro 4 Methoxybenzofuran

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Chloro-7-fluoro-4-methoxybenzofuran. These calculations can provide detailed insights into the molecule's electronic structure, which dictates its reactivity and physical properties.

Electronic Structure: Calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting how the molecule will interact with other chemical species. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived. For instance, the electrostatic potential map can visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. The presence of chlorine, fluorine, and oxygen atoms introduces significant electronic effects that can be quantified through these calculations.

Spectroscopic Property Prediction: Quantum chemical methods are also employed to predict various spectroscopic properties, which can aid in the experimental characterization of the compound. For example, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov While discrepancies between calculated and experimental values can occur, these predictions are invaluable for assigning experimental spectra. nih.gov Similarly, infrared (IR) vibrational frequencies and ultraviolet-visible (UV-Vis) absorption spectra can be simulated to understand the molecule's vibrational modes and electronic transitions.

Hypothetical DFT Calculation Results for 2-Chloro-7-fluoro-4-methoxybenzofuran

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs of quantum chemical calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions (In Vitro Systems)

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of 2-Chloro-7-fluoro-4-methoxybenzofuran and its interactions with biological macromolecules.

Conformational Analysis: While the benzofuran (B130515) ring system is relatively rigid, the methoxy (B1213986) group at the 4-position has rotational freedom. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each conformation. Understanding the preferred conformation is crucial as it often dictates how the molecule interacts with biological targets. nih.gov

Molecular Docking: To investigate potential biological activity, molecular docking simulations can be performed. This technique predicts the preferred orientation of 2-Chloro-7-fluoro-4-methoxybenzofuran when it binds to a specific receptor, such as an enzyme or a protein. The simulation calculates a docking score, which estimates the binding affinity. These studies can help identify potential biological targets and guide the design of more potent derivatives. For instance, docking studies on other benzofuran derivatives have been used to explore their interactions with targets like tubulin.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. The presence of fluorine and chlorine atoms in 2-Chloro-7-fluoro-4-methoxybenzofuran makes the potential for halogen bonding a particularly interesting aspect to study via MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for 2-Chloro-7-fluoro-4-methoxybenzofuran Derivatives

QSAR and QSPR studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

QSAR: For a series of 2-Chloro-7-fluoro-4-methoxybenzofuran derivatives with varying substituents, a QSAR model could be developed to predict their biological activity, for example, as anticancer agents. nih.gov This involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the observed biological activity. Such models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. The inclusion of halogen atoms like chlorine and fluorine often has a significant impact on the biological activity of benzofuran derivatives. nih.gov

QSPR: Similarly, QSPR models can be developed to predict the physicochemical properties of 2-Chloro-7-fluoro-4-methoxybenzofuran derivatives, such as their solubility, melting point, or chromatographic retention times. These models are valuable in drug development for predicting the ADME (absorption, distribution, metabolism, and excretion) properties of compounds.

Example Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and intermolecular interactions. |

| Steric | Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | LogP | Partitioning between water and octanol, an indicator of membrane permeability. |

| Topological | Wiener Index | Connectivity of atoms within the molecule. |

Note: This table lists examples of descriptor types that would be used in a hypothetical QSAR/QSPR study of 2-Chloro-7-fluoro-4-methoxybenzofuran derivatives.

Computational Analysis of Reaction Mechanisms and Transition States in 2-Chloro-7-fluoro-4-methoxybenzofuran Synthesis

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions involved in the synthesis of 2-Chloro-7-fluoro-4-methoxybenzofuran.

Reaction Pathway Modeling: By calculating the potential energy surface of a reaction, computational methods can map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. This allows for a detailed understanding of how the reaction proceeds.

Transition State Theory: A key aspect of this analysis is the identification and characterization of transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Catalyst and Solvent Effects: The synthesis of benzofurans often involves catalysts and solvents. researchgate.netmdpi.com Computational models can be used to study the role of these components in the reaction. For example, it is possible to investigate how a catalyst interacts with the reactants to lower the activation energy or how the solvent influences the stability of reactants, intermediates, and transition states. Common synthetic routes for benzofurans that could be studied computationally include intramolecular cyclizations and cross-coupling reactions. nih.gov

Mechanistic Pharmacological Exploration of 2 Chloro 7 Fluoro 4 Methoxybenzofuran and Its Analogs in Vitro Focus

Investigation of 2-Chloro-7-fluoro-4-methoxybenzofuran Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

Enzyme Inhibition Kinetics and Binding Affinity Studies (In Vitro)

No studies detailing the enzyme inhibition kinetics or binding affinities of 2-Chloro-7-fluoro-4-methoxybenzofuran were identified.

Receptor Modulation and Signaling Pathway Analysis (Cellular Level)

There is no available research on the modulation of specific receptors or the analysis of signaling pathways affected by 2-Chloro-7-fluoro-4-methoxybenzofuran at the cellular level.

Cellular and Molecular Mechanisms of Action for 2-Chloro-7-fluoro-4-methoxybenzofuran

Antiproliferative Effects in Disease-Relevant Cell Lines (e.g., Cancer Cell Lines)

Specific data regarding the antiproliferative effects of 2-Chloro-7-fluoro-4-methoxybenzofuran in any disease-relevant cell lines is not present in the current body of scientific literature.

Modulation of Apoptosis and Cell Cycle Regulation (In Vitro)

No in vitro studies have been published that investigate the ability of 2-Chloro-7-fluoro-4-methoxybenzofuran to modulate apoptosis or regulate the cell cycle.

Anti-inflammatory and Antioxidant Mechanisms in Cellular Models

The anti-inflammatory and antioxidant mechanisms of 2-Chloro-7-fluoro-4-methoxybenzofuran in cellular models have not been investigated in any published research.

Antimicrobial Action Against Select Microorganisms (In Vitro)

The antimicrobial activity of benzofuran (B130515) derivatives is well-established, with various analogs demonstrating efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. rsc.orgnih.gov The introduction of halogen and methoxy (B1213986) substituents onto the benzofuran core plays a crucial role in modulating this activity.

Research on halogenated benzofurans has shown that these compounds can exhibit significant antimicrobial properties. For instance, certain chloro-substituted benzofuran chalcones have demonstrated notable antibacterial activity. mattioli1885journals.com Similarly, derivatives containing fluorine, a common substituent in many pharmaceuticals, have shown good antibacterial and antifungal properties. acgpubs.org Studies on fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles revealed that some compounds displayed excellent antimicrobial activity. nih.gov

Methoxy-substituted benzofurans have also been investigated for their antimicrobial potential. One study synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate and found that the most active compound exhibited significant activity against Gram-positive bacteria, Candida, and Aspergillus brasiliensis. researchgate.net Another study on 2-substituted-3H-benzofuro[3,2-e]benzofurans identified a methoxy-substituted derivative as the most active against M. tuberculosis H37Rv with a low minimum inhibitory concentration (MIC). nih.gov

The following table summarizes the in vitro antimicrobial activity of various substituted benzofuran analogs against select microorganisms, providing an insight into the potential efficacy of compounds like 2-Chloro-7-fluoro-4-methoxybenzofuran.

| Compound/Analog Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci (e.g., Staphylococcus aureus) | 50 - 200 | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | 100 | nih.gov |

| Benzofuran-ketoxime derivative | Staphylococcus aureus | 0.039 | nih.gov |

| Benzofuran-ketoxime derivatives | Candida albicans | 0.625 - 2.5 | nih.gov |

| Fluoro-substituted benzofuran-isatin conjugate | Bacillus subtilis, Escherichia coli, Proteus vulgaris | 31.25 | rsc.org |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | acgpubs.org |

| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Gram-positive bacteria | 3–12 x 10⁻³ µmol/cm³ | researchgate.net |

| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Candida and Aspergillus brasiliensis | 9.4 x 10⁻² µmol/cm³ | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Halogenated and Methoxy-Substituted Benzofuran Derivatives

The biological activity of benzofuran derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the impact of various substituents on the pharmacological profiles of these compounds.

Positional Effects of Chloro, Fluoro, and Methoxy Substituents on Biological Activity

The position of halogen and methoxy groups on the benzofuran ring system is a critical determinant of antimicrobial activity.

Halogen Substituents (Chloro and Fluoro): The introduction of halogens like chlorine and fluorine into the benzofuran structure has been shown to significantly enhance antimicrobial activity. wu.ac.th SAR studies have revealed that both the type of halogen and its position are important. For example, the presence of a chloro substituent on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran core increases antimicrobial activity. rsc.orgnih.gov Chlorination of the benzofuran ring itself can also enhance both antibacterial and antifungal potencies. rsc.org

Specifically for fluorine, its presence at the C-7 position of a benzofuran-isatin conjugate resulted in good activity against B. subtilis, E. coli, and P. vulgaris. rsc.org In another series, a fluoro substituent on the para-position of a phenyl ring attached to the benzofuran accounted for enhanced antifungal activity against C. albicans. rsc.org The position of the fluorine atom on an associated phenyl ring can also be crucial, with meta-substitution sometimes proving more potent than ortho- or para-substitution against certain bacterial strains. acgpubs.org

Impact of Aromatic and Heterocyclic Substitutions on Pharmacological Profiles

The pharmacological profile of benzofuran derivatives can be further modified by the introduction of other aromatic and heterocyclic rings. This molecular hybridization approach often leads to compounds with enhanced or novel biological activities. nih.gov

Attaching heterocyclic moieties such as pyrazole, thiazole (B1198619), oxadiazole, and imidazole (B134444) to the benzofuran scaffold has been a successful strategy for developing potent antimicrobial agents. rsc.orgnih.gov For example, benzofuran derivatives incorporating pyrazole and thiazole rings have demonstrated significant antimicrobial activity. nih.gov The combination of benzofuran, pyrazoline, and thiazole moieties is considered essential for their antimicrobial action. nih.gov

Substitution with other aromatic rings, particularly on the phenyl group of 2-phenylbenzofurans, also plays a key role. The position of substituents on these appended aromatic rings can dramatically influence activity. For instance, substitution at the para position of an aryl ring attached to the benzofuran was found to be responsible for increased antimicrobial activity. rsc.org Electron-withdrawing groups on an attached aromatic ring, especially at the para position, have been shown to lead to potent antimicrobial activity. rsc.org

In Vitro Biotransformation and Metabolic Stability Studies (Mechanistic Pathways)

Enzymatic Hydrolysis and Oxidation Pathways in Cellular Systems

Enzymatic Hydrolysis: Ester-containing benzofuran derivatives can undergo enzymatic hydrolysis. Studies have shown that lipases can effectively hydrolyze ester groups on the benzofuran scaffold. For example, the enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid has been demonstrated using Candida antarctica lipase (B570770) B. academicjournals.org This indicates that if 2-Chloro-7-fluoro-4-methoxybenzofuran were part of a larger ester-containing prodrug, enzymatic hydrolysis would be a likely metabolic pathway.

Oxidation Pathways: Oxidation is a major metabolic pathway for many xenobiotics, including benzofuran derivatives, and is primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.com The benzofuran nucleus can be oxidized to form reactive intermediates like epoxides. mdpi.comresearchgate.net The oxidation of the furan (B31954) ring can lead to ring-opening and the formation of various metabolites. rsc.org For substituted benzofurans, oxidation can also occur on the substituents. For example, bufuralol, a benzofuran derivative, undergoes enantioselective and regioselective oxidation in the liver and is a known substrate for CYP enzymes. mattioli1885journals.com

The presence of halogen and methoxy groups can influence the rate and sites of oxidation. The carbon-fluorine bond is generally strong, but enzymatic defluorination can occur. Methoxy groups can undergo O-demethylation, a common metabolic reaction catalyzed by CYP enzymes.

Identification of In Vitro Metabolites

The identification of metabolites is crucial for understanding the biotransformation of a compound. For benzofuran derivatives, several types of metabolites have been identified in in vitro systems.

The oxidation of the benzofuran ring can lead to the formation of salicylaldehyde (B1680747) as a product following decarboxylation of an epoxide intermediate. mdpi.com Further reactions of these reactive intermediates can lead to a variety of other products. mdpi.com

For more complex benzofuran derivatives, metabolism can involve hydroxylation, O-demethylation, N-dealkylation (if applicable), and reduction of keto groups. medcraveonline.com For example, in vitro studies of 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) in rat and human liver microsomes led to the identification of hydroxylated metabolites on the benzofuran moiety. medcraveonline.com

The following table lists potential in vitro biotransformation pathways and resulting metabolites for substituted benzofurans, which can be extrapolated to 2-Chloro-7-fluoro-4-methoxybenzofuran.

| Metabolic Pathway | Potential Metabolite Type | Enzymes Involved | Reference |

|---|---|---|---|

| Oxidation (Epoxidation of furan ring) | Epoxides, Salicylaldehyde | Cytochrome P450 (CYP) | mdpi.com |

| Hydroxylation | Hydroxylated benzofurans | Cytochrome P450 (CYP) | medcraveonline.com |

| O-Demethylation | Hydroxylated metabolites (from methoxy group) | Cytochrome P450 (CYP) | medcraveonline.com |

| Enzymatic Hydrolysis | Carboxylic acids (from ester precursors) | Lipases, Esterases | academicjournals.orgsemanticscholar.org |

Emerging Research Frontiers and Future Directions for 2 Chloro 7 Fluoro 4 Methoxybenzofuran Research

Design of Next-Generation 2-Chloro-7-fluoro-4-methoxybenzofuran-Based Molecular Probes

The development of molecular probes is a critical area for understanding complex biological systems. The inherent fluorescence and electrochemical properties of many benzofuran (B130515) derivatives make them attractive candidates for this purpose. nih.gov Future research will likely focus on modifying the 2-Chloro-7-fluoro-4-methoxybenzofuran core to create highly specific and sensitive probes for bioimaging and diagnostics.

Key research objectives in this area include:

Fluorogenic Probes: Introducing moieties that exhibit fluorescence only upon interaction with a specific biological target (e.g., an enzyme or a specific ion). This "turn-on" mechanism minimizes background signal and enhances imaging clarity.

Target-Specific Ligands: Conjugating the benzofuran scaffold to molecules with high affinity for specific cellular components, such as organelles or proteins, to enable precise localization studies. nih.gov

Two-Photon Absorption (TPA) Probes: Engineering derivatives with enhanced TPA cross-sections for deep-tissue imaging with reduced phototoxicity and higher resolution.

| Probe Type | Target Analyte/Organelle | Proposed Modification on Benzofuran Core | Anticipated Readout |

|---|---|---|---|

| Fluorogenic Enzyme Probe | Caspase-3 (Apoptosis Marker) | Attachment of a DEVD peptide sequence that is cleaved by Caspase-3, releasing a fluorophore. | Increase in fluorescence intensity upon apoptosis induction. |

| Mitochondria-Targeting Probe | Mitochondria | Addition of a triphenylphosphonium (TPP) cation. | Co-localization of fluorescence with known mitochondrial stains. |

| Metal Ion Sensor | Zinc (Zn2+) | Incorporation of a dipicolylamine (DPA) chelator. | Ratiometric shift in emission wavelength upon Zn2+ binding. |

Advanced Synthetic Methodologies for Diversifying the 2-Chloro-7-fluoro-4-methoxybenzofuran Chemical Space

To fully explore the structure-activity relationships (SAR) of 2-Chloro-7-fluoro-4-methoxybenzofuran, the development of advanced and efficient synthetic methodologies is paramount. While classical methods for benzofuran synthesis exist, future efforts will concentrate on novel catalytic strategies that allow for precise and varied functionalization of the core structure. nih.gov

Promising synthetic avenues include:

C-H Activation/Functionalization: Transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or copper) to directly introduce new substituents at specific C-H bonds of the benzofuran ring, bypassing the need for pre-functionalized starting materials. acs.org

Diversity-Oriented Synthesis (DOS): Employing combinatorial chemistry and multicomponent reactions to rapidly generate large libraries of derivatives from simple building blocks. acs.org This approach is crucial for high-throughput screening campaigns.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis, particularly for reactions that are difficult to control in batch processes.

Photoredox Catalysis: Using visible light to promote novel bond formations under mild conditions, enabling the synthesis of complex derivatives that are inaccessible through traditional thermal methods. nih.gov

| Methodology | Key Advantages | Potential Application for 2-Chloro-7-fluoro-4-methoxybenzofuran | Catalyst/Reagent Example |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | High regioselectivity, functional group tolerance. acs.org | Introduction of aryl groups at the C3 or C5 positions. | Pd(OAc)2 |

| Diversity-Oriented Synthesis | Rapid library generation, broad chemical space exploration. acs.org | Creation of a 1000+ compound library with varied substituents. | Multi-component reactions (e.g., Ugi, Passerini). |

| Visible-Light-Mediated Cyclization | Mild reaction conditions, unique reactivity. nih.gov | Synthesis of novel polycyclic structures fused to the benzofuran core. | Eosin Y / Blue LEDs |

Integration of Artificial Intelligence and Machine Learning in 2-Chloro-7-fluoro-4-methoxybenzofuran Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. researchgate.netmednexus.org For 2-Chloro-7-fluoro-4-methoxybenzofuran, AI/ML can be applied across the entire discovery pipeline, from initial hit identification to lead optimization.

Key applications include:

Predictive Modeling: Training ML models on existing data from other benzofuran derivatives to predict the biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel, unsynthesized analogues. astrazeneca.com

De Novo Design: Using generative algorithms, such as generative adversarial networks (GANs), to design new molecules based on the 2-Chloro-7-fluoro-4-methoxybenzofuran scaffold with optimized properties for a specific biological target. nih.gov

Virtual Screening: Employing docking simulations and ML-based scoring functions to screen vast virtual libraries of compounds for their potential to bind to a target protein, prioritizing a smaller, more promising set of candidates for synthesis and testing. nih.gov

Interdisciplinary Approaches to Uncover Novel Mechanistic Insights for 2-Chloro-7-fluoro-4-methoxybenzofuran

Elucidating the precise mechanism of action is crucial for the development of any therapeutic agent. An interdisciplinary approach combining computational biology, chemical proteomics, and structural biology will be essential to understand how 2-Chloro-7-fluoro-4-methoxybenzofuran and its derivatives exert their biological effects.

Future research should integrate:

Molecular Docking and Dynamics Simulations: Computational studies to predict and analyze the binding modes of the compound with its putative protein targets, providing insights into key interactions at the atomic level. nih.govresearchgate.net

Chemical Proteomics: Using activity-based protein profiling (ABPP) with probes derived from the parent compound to identify direct protein targets in complex biological systems like cell lysates or living cells.

Structural Biology: Co-crystallizing active derivatives with their identified protein targets to obtain high-resolution X-ray or cryo-EM structures, which can definitively reveal the binding mode and guide further optimization.

Systems Biology: Analyzing transcriptomic and proteomic data from cells treated with the compound to understand its impact on broader cellular pathways and networks.

Development of 2-Chloro-7-fluoro-4-methoxybenzofuran as a Scaffold for Complex Hybrid Molecules

The benzofuran nucleus serves as an excellent "privileged scaffold" for the construction of more complex hybrid molecules. nih.gov By combining the 2-Chloro-7-fluoro-4-methoxybenzofuran core with other known pharmacophores, researchers can design multi-target ligands or compounds with enhanced potency and novel mechanisms of action. This molecular hybridization approach is a promising strategy in modern drug design. nih.gov

Potential hybrid molecule strategies include:

Benzofuran-Kinase Inhibitor Hybrids: Fusing the benzofuran moiety with fragments known to inhibit specific protein kinases involved in cancer or inflammation.

Benzofuran-Antimicrobial Hybrids: Linking the scaffold to moieties with known antibacterial or antifungal properties to create agents that may overcome drug resistance.

Benzofuran-Natural Product Hybrids: Combining the synthetic benzofuran core with fragments derived from complex natural products to synergize their biological activities. scienceopen.com

This forward-looking research plan, leveraging cutting-edge technologies and interdisciplinary collaboration, will be instrumental in exploring and exploiting the full therapeutic and diagnostic potential of 2-Chloro-7-fluoro-4-methoxybenzofuran and its future derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-7-fluoro-4-methoxybenzofuran, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves halogenation and oxidation steps. For example, sulfanyl-to-sulfinyl oxidation using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 2:1 v/v) yields high purity (~73%) . Temperature control during oxidation minimizes side reactions. Crystallization via slow acetone evaporation produces single crystals for structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions, LC-MS for molecular weight verification, and X-ray crystallography for absolute configuration. For example, aryl proton signals in H NMR appear at δ 6.8–7.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm. X-ray refinement with SHELXL (riding model for H-atoms) ensures structural accuracy .

Q. How can stability under varying pH and temperature conditions be assessed?

- Methodological Answer : Conduct accelerated degradation studies using HPLC monitoring. For benzofuran derivatives, acidic conditions (pH < 3) often induce ring-opening, while thermal stability is tested via thermogravimetric analysis (TGA). Store samples at 2–8°C in amber vials to prevent photodegradation .

Q. What safety protocols are critical during handling?

Q. How can reaction yields be improved in multi-step syntheses?

- Methodological Answer : Optimize stoichiometry (e.g., 1.1–1.3 equivalents of oxidizing agents) and employ stepwise quenching (e.g., sodium bicarbonate washes post-oxidation). Intermediate characterization via TLC (Rf tracking) reduces side-product formation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

Q. How do structural modifications alter bioactivity?

Q. What strategies validate environmental toxicity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.